molecular formula C17H21NO5 B11624611 methyl N-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]leucinate

methyl N-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]leucinate

Cat. No.: B11624611
M. Wt: 319.4 g/mol
InChI Key: BKTUBQOFPQEDEG-FNORWQNLSA-N
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Description

Methyl N-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]leucinate is a synthetic organic compound characterized by the presence of a benzodioxole moiety and a leucine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]leucinate typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperonal (1,3-benzodioxole-5-carbaldehyde) and leucine.

    Formation of the Enone: Piperonal is first converted to the corresponding enone through a Claisen-Schmidt condensation reaction with an appropriate aldehyde under basic conditions.

    Coupling with Leucine: The enone is then coupled with leucine methyl ester in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Purification: The final product is purified using techniques like column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]leucinate can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The enone group can be reduced to the corresponding alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or amide functionalities.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of benzodioxole-quinone derivatives.

    Reduction: Formation of saturated leucine derivatives.

    Substitution: Formation of various substituted leucine esters or amides.

Scientific Research Applications

Methyl N-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]leucinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of methyl N-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]leucinate involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in metabolic pathways.

    Pathways Involved: The compound could modulate pathways related to cell growth, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]valinate: Similar structure but with valine instead of leucine.

    Methyl N-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]isoleucinate: Similar structure but with isoleucine instead of leucine.

Uniqueness

Methyl N-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]leucinate is unique due to the presence of the leucine moiety, which may impart specific biological activities and interactions not seen with other amino acid derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C17H21NO5

Molecular Weight

319.4 g/mol

IUPAC Name

methyl 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-4-methylpentanoate

InChI

InChI=1S/C17H21NO5/c1-11(2)8-13(17(20)21-3)18-16(19)7-5-12-4-6-14-15(9-12)23-10-22-14/h4-7,9,11,13H,8,10H2,1-3H3,(H,18,19)/b7-5+

InChI Key

BKTUBQOFPQEDEG-FNORWQNLSA-N

Isomeric SMILES

CC(C)CC(C(=O)OC)NC(=O)/C=C/C1=CC2=C(C=C1)OCO2

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C=CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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